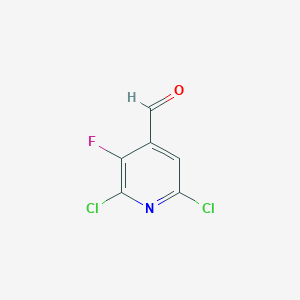

2,6-Dichloro-3-fluoroisonicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO/c7-4-1-3(2-11)5(9)6(8)10-4/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJROHZMWXYHPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2,6 Dichloro 3 Fluoroisonicotinaldehyde

Retrosynthetic Analysis of 2,6-Dichloro-3-fluoroisonicotinaldehyde

A retrosynthetic analysis of this compound identifies the most logical bond disconnections to simplify the structure into more readily available starting materials. The primary functional group, the aldehyde at the C-4 position, is a prime candidate for disconnection.

A functional group interconversion (FGI) approach suggests that the aldehyde can be derived from a more stable carboxylic acid or its ester derivative. This leads to the key precursor, 2,6-dichloro-3-fluoroisonicotinic acid or its corresponding ester. This disconnection is strategically sound as the transformation of a carboxylic acid to an aldehyde is a well-established process, often proceeding via an acid chloride intermediate followed by a controlled reduction.

Further disconnection of the 2,6-dichloro-3-fluoroisonicotinic acid intermediate involves the sequential removal of the halogen substituents. The chlorine and fluorine atoms can be disconnected to reveal a simpler pyridine (B92270) core, such as 3-fluoroisonicotinic acid or even isonicotinic acid itself. This approach, however, must account for the significant challenge of achieving regioselective halogenation on the electron-deficient pyridine ring. Therefore, the most logical retrosynthesis points to a strategy where the halogenation pattern is established on a suitable pyridine precursor before the final conversion of the C-4 substituent to the aldehyde.

Methodologies for Isonicotinaldehyde Core Construction

The construction of the target molecule relies on the effective formation of the isonicotinaldehyde core, which involves three critical aspects: the assembly of the pyridine ring, the introduction of the C-4 aldehyde group, and the precise installation of the halogen atoms.

Exploration of Pyridine Ring Formation with Targeted Halogenation

The de novo synthesis of a polysubstituted pyridine ring is a complex but powerful strategy. Classic methods like the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia, can provide highly substituted dihydropyridine (B1217469) rings that are subsequently oxidized. However, incorporating the specific 2,6-dichloro-3-fluoro pattern into the acyclic precursors for these reactions is often synthetically demanding.

A more common approach is the functionalization of a pre-formed pyridine ring. This strategy circumvents the complexities of ring formation with multiple substituents. The challenge then shifts to the controlled and selective introduction of the required halogens onto the pyridine core, a process heavily influenced by the electronic nature of the ring and any existing substituents.

Introduction and Functionalization of Aldehyde Moiety at Position 4

Several established methods can be employed to introduce an aldehyde group at the 4-position (para- to the nitrogen) of the pyridine ring. The choice of method often depends on the nature of the available precursor.

Oxidation of a 4-Methyl Group: If the synthesis begins with a substituted 4-picoline (4-methylpyridine), the methyl group can be oxidized to an aldehyde. A patent for a related compound, 6-chloro-3-fluoro-2-picolinic acid, describes the oxidation of a methyl group to a carboxylic acid using strong oxidizing agents like potassium dichromate in sulfuric acid. google.com A milder oxidation would be required to stop at the aldehyde stage.

Reduction of a Carboxylic Acid Derivative: This is the most common and controlled route, proceeding from the corresponding isonicotinic acid. The acid is typically converted to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be selectively reduced.

Reduction of a Nitrile: The Stephen aldehyde synthesis allows for the conversion of a nitrile (cyanopyridine) to an aldehyde using tin(II) chloride and hydrochloric acid to form an iminium salt, which is then hydrolyzed. wikipedia.org

Selective Halogenation (Chlorine at 2,6- and Fluorine at 3-positions)

Achieving the specific 2,6-dichloro-3-fluoro substitution pattern is the most significant synthetic hurdle. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic substitution, which typically requires harsh conditions. youtube.com Furthermore, the directing effects of the nitrogen atom and other substituents must be carefully considered. It is generally more feasible to introduce substituents onto an existing substituted pyridine ring rather than attempting to halogenate isonicotinoyl chloride directly. researchgate.net

A plausible strategy would involve starting with a fluorinated precursor, such as 3-fluoroisonicotinic acid or its methyl ester, methyl 3-fluoroisonicotinate . chemscene.comnih.gov The fluorine atom at the 3-position would then influence the regioselectivity of subsequent chlorination steps.

The chlorination of pyridine rings can be challenging. A known synthesis of 2,6-dichloroisonicotinic acid starts from citrazinic acid (2,6-dihydroxyisonicotinic acid), which is treated with phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms. chemicalbook.com A similar approach could be envisioned starting from 3-fluoro-2,6-dihydroxyisonicotinic acid. However, patents for related compounds warn that such chlorination reactions can produce undesired byproducts, such as the formation of a 2,4,6-trichloro derivative from 2,6-dihydroxy-3-cyano-5-fluoropyridine. google.comgoogle.com This highlights the difficulty in controlling the regioselectivity of these reactions.

Table 1: Comparison of Halogenation Strategies for Pyridine Derivatives

| Strategy | Reagents | Precursor Type | Key Challenges |

| Chlorination of Dihydroxy Pyridines | POCl₃, PCl₅ | Dihydroxypyridine carboxylic acids | Potential for over-chlorination and formation of regioisomeric byproducts. google.com |

| Electrophilic Fluorination | Selectfluor® (F-TEDA-BF₄) | Electron-rich pyridines | Requires an activated ring; difficult on electron-deficient pyridines. |

| Nucleophilic Fluorination (SNAr) | CsF, KF | Pyridine with a good leaving group (e.g., -NO₂, -Cl) | Requires an activated position (ortho/para to an electron-withdrawing group). |

Precursor-Based Synthesis Routes to this compound

The most practical synthetic routes rely on the transformation of a stable, halogenated precursor that already contains the complete carbon and halogen framework of the target molecule.

Transformations from Halogenated Isonicotinic Acids or Esters

The most convergent and strategically sound approach to this compound is the reduction of its corresponding carboxylic acid, 2,6-dichloro-3-fluoroisonicotinic acid , or an ester thereof. This two-step sequence involves the activation of the carboxylic acid, followed by a selective reduction that avoids over-reduction to the corresponding alcohol.

First, the carboxylic acid is converted to its more reactive acid chloride derivative, 2,6-dichloro-3-fluoroisonicotinoyl chloride , typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Subsequently, the acid chloride is reduced to the aldehyde. Several methods are available for this selective transformation:

Rosenmund Reduction: This classic method involves the catalytic hydrogenation of the acid chloride over a poisoned palladium catalyst (e.g., Pd on BaSO₄ with a quinoline-sulfur poison). The poison is crucial to deactivate the catalyst and prevent the reduction of the aldehyde product to an alcohol. google.com

Hydride Reduction: The use of sterically hindered and less reactive hydride reagents can achieve selective reduction. Lithium tri-t-butoxyaluminum hydride (LiAl(OtBu)₃H) is a common reagent for this purpose, as it is less reactive than lithium aluminum hydride (LiAlH₄) and can selectively reduce acid chlorides to aldehydes, often at low temperatures. youtube.com

Silane-Based Reduction: Modern, metal-free methods have been developed, such as the use of 1-hydrosilatrane in the presence of a nucleophilic amine catalyst. This approach offers a mild and selective reduction of acid chlorides to aldehydes without affecting other functional groups. squarespace.com

Table 2: Reagents for the Selective Reduction of Isonicotinoyl Chloride to Isonicotinaldehyde

| Method | Reducing Agent | Catalyst/Conditions | Key Features |

| Rosenmund Reduction | H₂ gas | Pd/BaSO₄, quinoline-sulfur | Heterogeneous catalysis; requires careful control of catalyst activity to prevent over-reduction. google.com |

| Hydride Reduction | LiAl(OtBu)₃H | Low temperature (e.g., -78 °C) | Utilizes a sterically hindered, less reactive hydride source for selectivity. |

| Silane Reduction | 1-Hydrosilatrane | N-methylpyrrolidine | Metal-free, proceeds at ambient temperature, but may result in moderate conversion. squarespace.com |

Utilization of Cyano-Substituted Pyridine Intermediates

A prominent strategy for the synthesis of this compound involves the transformation of a cyano group at the C-3 position of the pyridine ring. This approach leverages the relative accessibility of cyanopyridine precursors and the well-established methods for converting nitriles to aldehydes. Key intermediates analogous to 2,6-dichloro-3-cyanopyridine or 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (B1333546) serve as versatile platforms for introducing the required formyl group. masterorganicchemistry.comorganic-chemistry.org

The reduction of the cyano group is a critical step in this pathway. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for the partial reduction of nitriles to aldehydes. nih.govadichemistry.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the corresponding amine. adichemistry.com The electrophilic nature of DIBAL-H makes it suitable for this selective transformation. adichemistry.com The mechanism involves the formation of an intermediate imine-aluminum complex, which is then hydrolyzed during aqueous workup to yield the aldehyde. youtube.com

For the synthesis of this compound, a precursor such as 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile would be subjected to controlled reduction with DIBAL-H. rsc.orggoogleapis.com The optimization of this reaction would involve careful control of stoichiometry, temperature, and reaction time to maximize the yield of the desired aldehyde while minimizing the formation of the corresponding alcohol or amine byproducts.

| Parameter | Condition | Rationale |

| Reducing Agent | Diisobutylaluminium hydride (DIBAL-H) | Provides selective partial reduction of nitriles to aldehydes. nih.govadichemistry.com |

| Temperature | -78 °C to -60 °C | Prevents over-reduction to the amine or alcohol. adichemistry.com |

| Stoichiometry | 1.0-1.2 equivalents of DIBAL-H | Ensures complete conversion of the nitrile while minimizing side reactions. |

| Solvent | Anhydrous, non-protic solvents (e.g., Toluene, THF, Dichloromethane) | Prevents reaction with the hydride reagent. |

| Workup | Aqueous acid (e.g., dilute HCl) or quenching with methanol (B129727) followed by water | Hydrolyzes the intermediate imine to the aldehyde. adichemistry.comyoutube.com |

This interactive data table is based on typical conditions for DIBAL-H reduction of nitriles.

Formylation Reactions on Halogenated Pyridine Scaffolds

An alternative and more direct approach to this compound involves the formylation of a pre-existing 2,6-dichloro-3-fluoropyridine (B1317255) scaffold. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl3). chemistrysteps.comijpcbs.com

The Vilsmeier reagent, a chloroiminium salt, is a moderately strong electrophile that attacks the pyridine ring. chemistrysteps.com The regioselectivity of the Vilsmeier-Haack reaction on substituted pyridines is influenced by the electronic nature of the existing substituents. In the case of 2,6-dichloro-3-fluoropyridine, the electron-withdrawing nature of the halogen atoms deactivates the ring towards electrophilic substitution. However, formylation at the C-4 position (to yield the isonicotinaldehyde) is plausible, and the precise conditions would need to be optimized to achieve the desired regioselectivity and yield.

Recent advancements have demonstrated the C3-formylation of certain pyridine derivatives via streptocyanine intermediates, offering a milder alternative to the traditional Vilsmeier-Haack conditions for electron-deficient pyridines. wikipedia.orgresearchgate.net This multi-step, one-pot strategy involves aromatic nucleophilic addition, ring-opening, formylation, and subsequent ring-closing to yield nicotinaldehyde derivatives. wikipedia.orgresearchgate.net

| Parameter | Reagents | Typical Conditions | Key Considerations |

| Formylating Agent | Vilsmeier Reagent (DMF/POCl3) | 0 °C to 100 °C | Regioselectivity on the electron-deficient pyridine ring. chemistrysteps.com |

| Substrate | 2,6-dichloro-3-fluoropyridine | Inert solvent (e.g., Dichloromethane, 1,2-Dichloroethane) | Activation of the pyridine ring may be necessary. |

| Workup | Aqueous base (e.g., NaOH or NaOAc solution) | Hydrolysis of the intermediate iminium salt to the aldehyde. ijsr.net |

This interactive data table outlines general parameters for the Vilsmeier-Haack formylation.

Optimization of Synthetic Pathways: Yield, Selectivity, and Sustainability

Optimizing the synthetic pathways to this compound is crucial for improving efficiency and reducing costs, particularly for large-scale production. Key areas of focus include maximizing yield, enhancing regioselectivity, and incorporating principles of green chemistry.

For the nitrile reduction pathway, optimization would involve fine-tuning the DIBAL-H reduction conditions. A continuous flow system could offer precise control over reaction parameters such as temperature, residence time, and stoichiometry, potentially improving selectivity and yield while minimizing over-reduction. nih.gov

In the case of formylation reactions, the choice of formylating agent and reaction conditions is critical for achieving high regioselectivity on the electron-deficient dihalofluoropyridine ring. Design of Experiments (DoE) studies can be employed to systematically investigate the effects of variables like temperature, reagent ratios, and solvent on the yield and purity of the product.

From a sustainability perspective, replacing hazardous reagents and solvents is a key goal. For instance, exploring catalytic methods for formylation that avoid stoichiometric phosphorus oxychloride would be beneficial. The use of greener solvents and energy-efficient reaction technologies, such as microwave-assisted synthesis, can also contribute to a more sustainable process. asianpubs.org Microwave irradiation has been shown to accelerate reaction times and improve yields in various pyridine syntheses. lookchem.comgoogle.com

Emerging Synthetic Methodologies for Related Halogenated Heterocycles Applicable to this compound

The field of heterocyclic synthesis is continually evolving, with new methodologies that could be applied to the synthesis of this compound.

Flow Chemistry: Continuous flow technology offers significant advantages in terms of safety, scalability, and control over reaction conditions. lookchem.com The Vilsmeier-Haack reaction, which can be highly exothermic and involve unstable intermediates, is particularly well-suited for a flow chemistry approach. acs.orgresearchgate.net This technology allows for the rapid and safe generation and use of the Vilsmeier reagent, minimizing the risks associated with its thermal instability. acs.orgresearchgate.net Similarly, reductions with DIBAL-H can be performed in flow reactors to achieve better temperature control and selectivity.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the synthesis of complex organic molecules under mild conditions. acs.org For halogenated heterocycles, photocatalytic methods are being developed for C-H functionalization and cross-coupling reactions. nih.gov While direct photocatalytic formylation of such a deactivated pyridine ring is challenging, this technology could be applied to the synthesis of the halogenated pyridine precursors or for subsequent modifications of the target aldehyde.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and, in many cases, improve yields and product purity. nih.govmdpi.com This technology could be applied to both the nitrile reduction and formylation steps in the synthesis of this compound. For instance, microwave irradiation has been successfully used to accelerate Vilsmeier-Haack reactions and reductions of various functional groups. acs.orgsapub.org

Elucidation of Reactivity and Mechanistic Pathways of 2,6 Dichloro 3 Fluoroisonicotinaldehyde

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring of 2,6-Dichloro-3-fluoroisonicotinaldehyde

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, particularly for rings bearing electron-withdrawing groups and good leaving groups. imperial.ac.uk The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For pyridines, nucleophilic attack is strongly favored at the C2 (α) and C4 (γ) positions, as the negative charge in the intermediate can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.com

Regioselectivity and Kinetics of SNAr Reactions at C2, C6, and C3 Positions

The regiochemical outcome of SNAr reactions on this compound is a complex function of electronic and steric effects. The pyridine ring is activated towards nucleophilic attack by the ring nitrogen and the powerful electron-withdrawing aldehyde group at C4.

Activation at C2 and C6: Both the C2 and C6 positions, bearing chlorine atoms, are activated. The C2 position is ortho to the ring nitrogen and para to the C4-aldehyde group. The C6 position is also ortho to the ring nitrogen but meta to the aldehyde. Resonance stabilization of the Meisenheimer complex is more effective when the attack occurs at a position para or ortho to a strong electron-withdrawing group. Therefore, attack at the C2 position is electronically favored over the C6 position due to the combined activating influence of the ring nitrogen and the para-aldehyde group.

Activation at C3: The C3 position bears a fluorine atom. While fluorine is highly electronegative, it is generally a poorer leaving group than chlorine in SNAr reactions unless the reaction is driven by specific factors like the use of very hard nucleophiles or catalysis. nih.gov Furthermore, attack at the C3 position does not benefit from the same degree of resonance stabilization from the ring nitrogen as attacks at C2 or C6.

Steric Effects: The fluorine atom at the C3 position exerts a steric hindrance effect on the adjacent C2 position. Studies on analogous 3-substituted 2,6-dichloropyridines have shown that bulky substituents at C3 can direct nucleophilic attack towards the less hindered C6 position. researchgate.net The small size of the fluorine atom suggests this steric effect may be minimal, but it cannot be entirely discounted.

Given these factors, nucleophilic attack is most likely to occur at the C2 position, followed by the C6 position. Substitution at the C3 fluorine is predicted to be the least favorable pathway. The kinetics of these reactions are expected to be second-order, dependent on the concentrations of both the pyridine substrate and the nucleophile. The reaction rates will be significantly influenced by the nucleophile's strength, solvent polarity, and temperature.

Table 1: Predicted Regioselectivity of SNAr on this compound

| Position of Attack | Leaving Group | Electronic Activation Factors | Predicted Reactivity |

| C2 | Chlorine | - ortho to Ring Nitrogen- para to Aldehyde Group- ortho to Fluoro Group | Most Favorable |

| C6 | Chlorine | - ortho to Ring Nitrogen- meta to Aldehyde Group | Moderately Favorable |

| C3 | Fluorine | - ortho to Aldehyde Group- ortho to C2-Chloro | Least Favorable |

Influence of Halogen Identity and Aldehyde Group on SNAr Reactivity

The substituents on the pyridine ring play distinct and crucial roles in dictating the course of SNAr reactions.

Aldehyde Group (-CHO): As a potent electron-withdrawing group through both resonance and induction, the aldehyde at the C4 position is the primary activator of the ring for nucleophilic attack. It stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy of the rate-determining addition step. This stabilization is most pronounced for attack at the C2 and C6 positions.

Fluorine Atom (C3): The fluorine atom has a dual role. Its strong inductive electron-withdrawing effect significantly activates the entire ring towards nucleophilic attack. However, the carbon-fluorine bond is very strong, making fluoride (B91410) a less facile leaving group compared to chloride. The typical leaving group order in SNAr is F > Cl > Br > I only when the rate-determining step is the initial nucleophilic attack, due to fluorine's superior ability to stabilize the transition state via its inductive effect. nih.gov When bond breaking becomes more important, the order can change. In this polysubstituted system, the chlorine atoms are the more probable leaving groups.

Reactivity with Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur, Carbon-based nucleophiles)

The high degree of activation of the this compound ring allows for reactions with a wide array of nucleophiles. The regioselectivity discussed previously is expected to hold for most common nucleophiles.

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) will readily displace one of the chlorine atoms, typically at the C2 position, to form the corresponding ether or pyridone derivatives.

Nitrogen Nucleophiles: Ammonia, primary amines (RNH₂), and secondary amines (R₂NH) are effective nucleophiles for SNAr reactions, leading to the formation of aminopyridine derivatives. These reactions are fundamental in the synthesis of many biologically active molecules.

Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and will react to form thioethers. The high polarizability and soft nature of sulfur nucleophiles make them particularly reactive in SNAr chemistry.

Carbon-based Nucleophiles: While less common, stabilized carbanions derived from active methylene (B1212753) compounds (e.g., malonates) or organometallic reagents can also participate in SNAr reactions with highly activated pyridine systems to form new carbon-carbon bonds. researchgate.net

Table 2: Representative SNAr Reactions with Various Nucleophiles

| Nucleophile Class | Example Nucleophile | Generic Reagent | Predicted Major Product Structure | Product Class |

| Oxygen | Methoxide | CH₃ONa | 2-methoxy-6-chloro-3-fluoroisonicotinaldehyde | Aryl Ether |

| Nitrogen | Diethylamine | (C₂H₅)₂NH | 2-(diethylamino)-6-chloro-3-fluoroisonicotinaldehyde | Aminopyridine |

| Sulfur | Thiophenoxide | C₆H₅SNa | 2-(phenylthio)-6-chloro-3-fluoroisonicotinaldehyde | Aryl Thioether |

Transformations Involving the Aldehyde Functionality of this compound

The aldehyde group at the C4 position is a versatile functional handle that can undergo a wide range of transformations characteristic of carbonyl chemistry. These reactions provide pathways to a diverse set of derivatives, further expanding the synthetic utility of the parent molecule.

Carbonyl Additions and Condensation Reactions

The aldehyde group is electrophilic and readily reacts with various nucleophiles. These reactions are typically catalyzed by either acid or base.

Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds. For instance, in a Knoevenagel condensation, it can react with compounds like diethyl malonate or malononitrile (B47326) in the presence of a weak base to yield α,β-unsaturated products.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a reliable method for converting the aldehyde into an alkene, allowing for the introduction of various substituted vinyl groups at the C4 position.

Imine and Oxime Formation: The aldehyde will react with primary amines to form imines (Schiff bases) and with hydroxylamine (B1172632) to form oximes. These reactions are often reversible and acid-catalyzed.

Oxidation and Reduction Chemistry of the Aldehyde Group

The oxidation state of the aldehyde carbon can be easily modified through standard oxidation and reduction protocols.

Oxidation: The aldehyde can be smoothly oxidized to the corresponding carboxylic acid (2,6-dichloro-3-fluoroisonicotinic acid). A variety of oxidizing agents can be employed, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) to avoid potential side reactions on the sensitive pyridine ring.

Reduction: The aldehyde is readily reduced to a primary alcohol ( (2,6-dichloro-3-fluoropyridin-4-yl)methanol). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for its chemoselectivity, as it will not typically reduce the aryl chlorides, whereas the more powerful LiAlH₄ could potentially lead to hydrodehalogenation under more forcing conditions.

Table 3: Summary of Aldehyde Group Transformations

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | KMnO₄ or Ag₂O | Carboxylic Acid (-COOH) |

| Reduction | NaBH₄ | Primary Alcohol (-CH₂OH) |

| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) |

| Knoevenagel Condensation | CH₂(CN)₂, base | α,β-Unsaturated Dinitrile |

| Imine Formation | R-NH₂ | Imine (-CH=N-R) |

Olefination and Related Carbon-Carbon Bond Forming Reactions

The aldehyde functional group at the C4 position of this compound is a prime site for carbon-carbon bond formation, particularly through olefination reactions such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These reactions are fundamental in organic synthesis for the conversion of aldehydes into alkenes.

The pyridine ring, particularly with its electron-withdrawing chloro and fluoro substituents, is expected to enhance the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity should facilitate the initial nucleophilic attack by the phosphorus ylide in a Wittig reaction or the phosphonate (B1237965) carbanion in an HWE reaction. nih.govorganic-chemistry.orgwikipedia.org

In the Wittig reaction , the use of stabilized ylides (containing an electron-withdrawing group) would be expected to lead predominantly to the formation of (E)-alkenes, while non-stabilized ylides would likely yield (Z)-alkenes. organic-chemistry.org The Horner-Wadsworth-Emmons reaction , which employs phosphonate carbanions, is generally known to favor the formation of (E)-alkenes with high stereoselectivity. wikipedia.orgnrochemistry.com The use of Still-Gennari conditions could be employed to favor the (Z)-olefin. nrochemistry.com

Below is a table predicting the outcomes of such reactions with this compound.

Table 1: Predicted Olefination Reactions of this compound

| Reaction Type | Reagent | Expected Major Product | Plausible Conditions |

|---|---|---|---|

| Wittig | Ph₃P=CHCO₂Et (stabilized ylide) | (E)-ethyl 3-(2,6-dichloro-3-fluoropyridin-4-yl)acrylate | THF, room temperature |

| Wittig | Ph₃P=CH₂(CH₃) (non-stabilized ylide) | 2,6-dichloro-3-fluoro-4-propylpyridine | Strong base (e.g., n-BuLi), THF, -78 °C to rt |

Electrophilic Reactions on this compound Pyridine Core (e.g., protonation studies)

The pyridine core of this compound contains a nitrogen atom with a lone pair of electrons, making it basic and susceptible to electrophilic attack, most notably protonation. However, the basicity of this nitrogen is significantly influenced by the electronic effects of the substituents on the ring.

The two chlorine atoms at positions 2 and 6, and the fluorine atom at position 3, are all strongly electron-withdrawing through their inductive effects (-I effect). stackexchange.com These effects decrease the electron density on the pyridine nitrogen, thereby reducing its basicity compared to unsubstituted pyridine (pKa of 5.25). The aldehyde group at the C4 position is also electron-withdrawing. Consequently, this compound is expected to be a weak base, requiring a strong acid for protonation.

Proton affinity, a measure of the gas-phase basicity, would be expected to be significantly lower than that of pyridine. d-nb.info Computational studies on substituted pyridines could provide a more precise prediction of the pKa value and proton affinity. nih.gov Electrophilic aromatic substitution on the pyridine ring itself is highly unlikely due to the deactivating nature of the halogen and aldehyde substituents.

Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

The two chlorine atoms at the C2 and C6 positions of the pyridine ring serve as excellent handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Reactions such as the Suzuki-Miyaura, Stille, Negishi, and Heck couplings are powerful tools for the functionalization of such halo-pyridines. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.org

A key consideration in the cross-coupling of this compound is the regioselectivity. The two chlorine atoms are in electronically distinct environments. The C2 position is flanked by the nitrogen and the fluorine atom, while the C6 position is adjacent to the nitrogen. The fluorine at C3 and the aldehyde at C4 will further influence the electronic properties and steric hindrance around the two reaction sites. It is generally observed in dihalopyridines that the halogen at the 4-position is more reactive than at the 2-position, and the halogen at the 2-position is more reactive than at the 3-position. For 2,6-dihalopyridines, selective mono-functionalization can often be achieved. nih.govwikipedia.org

Suzuki-Miyaura, Stille, Negishi, and Heck Couplings

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dichloropyridine with an organoboron reagent in the presence of a palladium catalyst and a base. organic-chemistry.org It is widely used due to the stability and low toxicity of the boron reagents. For 2,6-dichloropyridines, selective mono-alkylation or mono-arylation can be achieved by controlling the stoichiometry of the boronic ester. nih.gov

Stille Coupling: This reaction utilizes organotin reagents. wikipedia.org While effective, the toxicity of the tin compounds is a significant drawback. organic-chemistry.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Negishi Coupling: This coupling employs organozinc reagents, which are more reactive than organoboranes and organostannanes, often leading to faster reactions. wikipedia.org However, organozinc reagents are sensitive to moisture and air. wikipedia.org

Heck Reaction: This reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org It is a powerful method for the synthesis of substituted alkenes. youtube.com

Catalyst Development and Ligand Effects in Coupling Reactions

The success and selectivity of cross-coupling reactions on this compound would be highly dependent on the choice of catalyst and ligands. Sterically hindered and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the oxidative addition of the palladium catalyst to the C-Cl bond, which is typically the rate-limiting step. nih.govnih.gov

Ligand design can influence the regioselectivity of the coupling. For instance, in related dichloropyridine systems, specific ligands have been shown to direct the reaction to one of the two C-Cl bonds. nih.gov The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the base (e.g., K₃PO₄, Cs₂CO₃) are also critical parameters that would need to be optimized for efficient coupling. nih.govorganic-chemistry.org

The table below summarizes the potential cross-coupling reactions for this compound.

Table 2: Predicted Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product (Mono-coupling) | Plausible Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 2-chloro-3-fluoro-6-phenylisonicotinaldehyde | Pd(OAc)₂ / SPhos, K₃PO₄ |

| Stille | Tributyl(vinyl)stannane | 2-chloro-3-fluoro-6-vinylisonicotinaldehyde | Pd(PPh₃)₄, LiCl |

| Negishi | Phenylzinc chloride | 2-chloro-3-fluoro-6-phenylisonicotinaldehyde | Pd(dppf)Cl₂, THF |

Advanced Derivatization and Chemical Transformations of 2,6 Dichloro 3 Fluoroisonicotinaldehyde

Synthesis of Functionalized Pyridine (B92270) Derivatives from 2,6-Dichloro-3-fluoroisonicotinaldehyde

The derivatization of this compound primarily involves reactions at the two chloro-substituted carbon atoms and the formyl group. The chlorine atoms at positions 2 and 6 are susceptible to displacement by various nucleophiles, a common reaction for halopyridines. youtube.com The aldehyde functionality provides a gateway for chain extension and the introduction of diverse functional groups.

Nucleophilic aromatic substitution (SNAr) is a key strategy for modifying the pyridine core of this compound. The substitution reactions are generally regioselective, influenced by the electronic effects of the existing substituents. The fluorine at position 3 and the aldehyde at position 4 both exert electron-withdrawing effects, which can influence the relative reactivity of the chlorine atoms at C2 and C6. In related 3-substituted 2,6-dichloropyridines, substitution often occurs preferentially at the C2 position, ortho to the substituent, a selectivity that can be influenced by solvent choice and the nature of the nucleophile. researchgate.netstackexchange.com

Alcohols: Reactions with alcohols, typically in the form of their more nucleophilic alkoxides (e.g., sodium methoxide), are expected to displace one or both chlorine atoms to form the corresponding mono- and di-alkoxy derivatives. Such etherification reactions are well-documented for dichloropyridines. guidechem.com

Amines: A wide range of primary and secondary amines can be used to introduce nitrogen-based functionalities. These amination reactions are fundamental in medicinal chemistry for synthesizing molecules with specific biological targets. The reaction conditions can often be tuned to favor either mono- or di-substitution. stackexchange.com

Carboxylic Acids: Direct substitution by carboxylic acids is less common. However, the aldehyde group can be transformed to create a linkage. For instance, reduction of the aldehyde to an alcohol would allow for subsequent esterification with a carboxylic acid. Alternatively, the aldehyde can undergo reactions like the Wittig or Horner-Wadsworth-Emmons reaction to introduce a carbon-carbon double bond, which could then be further functionalized.

Below is a table illustrating the expected derivatization reactions based on the known chemistry of similar substituted pyridines.

| Nucleophile | Reagent Example | Expected Reaction Type | Potential Product Structure |

| Alcohol | Sodium Methoxide (NaOMe) | Nucleophilic Aromatic Substitution (SNAr) | 2-chloro-6-methoxy-3-fluoroisonicotinaldehyde |

| Amine | Piperidine (B6355638) | Nucleophilic Aromatic Substitution (SNAr) | 2-chloro-6-(piperidin-1-yl)-3-fluoroisonicotinaldehyde |

| Thiol | Sodium Thiophenoxide (NaSPh) | Nucleophilic Aromatic Substitution (SNAr) | 2-chloro-6-(phenylthio)-3-fluoroisonicotinaldehyde |

| Aldehyde Reagent | Hydroxylamine (B1172632) (NH₂OH) | Condensation | This compound oxime |

| Aldehyde Reagent | Hydrazine (B178648) (N₂H₄) | Condensation | (2,6-dichloro-3-fluoropyridin-4-yl)methanimine |

Note: The table presents hypothetical products based on established reactivity patterns of functional groups on pyridine rings. The regioselectivity of SNAr reactions may vary based on reaction conditions.

The multiple reactive sites on this compound make it an excellent precursor for building fused heterocyclic systems, which are common motifs in pharmaceuticals and materials science. ias.ac.inbohrium.com The aldehyde group can act as an electrophilic partner in cyclization reactions, while the chloro groups can serve as leaving groups in intramolecular SNAr reactions to close a ring.

For example, the aldehyde can condense with binucleophilic reagents. Reaction with a hydrazine derivative could lead to the formation of a pyridopyrazole ring system. Similarly, condensation with a compound containing an active methylene (B1212753) group and a nucleophilic group (e.g., an amino or hydroxyl group) can be a pathway to various fused pyridines. nih.gov

A general strategy involves a two-step process:

Functionalization: An initial reaction at the aldehyde or one of the chloro positions to introduce a side chain containing a second reactive group.

Cyclization: An intramolecular reaction to form the new heterocyclic ring. For instance, a nucleophile could be introduced via substitution at the C2 position, which then attacks the C3 position of the pyridine ring (after a suitable transformation) or a side chain attached to the C4 position to form a fused five- or six-membered ring. tandfonline.com

Application in Medicinal Chemistry Building Block Synthesis

Substituted pyridines are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. researchgate.net The specific substitution pattern of this compound provides a three-dimensional framework that can be elaborated into novel pharmacophores.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. The this compound scaffold offers several points for diversification to match a target pharmacophore model. nih.govrsc.org

The pyridine nitrogen acts as a hydrogen bond acceptor.

The aldehyde group can be converted into a hydrogen bond donor (after reduction to an alcohol) or a larger hydrophobic group.

The chloro and fluoro substituents modulate the electronic properties of the ring and can participate in halogen bonding or be replaced by other functional groups to serve as hydrogen bond donors/acceptors or hydrophobic moieties.

By systematically modifying these positions, medicinal chemists can design and synthesize molecules with tailored properties to interact with specific enzyme active sites or receptors. mdpi.com

Exploring chemical space around a core motif is a central tenet of drug discovery. The 2,6-dichloro-3-fluorophenyl motif, present in the aldehyde, is found in several biologically active compounds, including kinase inhibitors. nih.gov This suggests that the core structure has favorable properties for biological interactions.

Derivatization of the aldehyde group allows for extensive exploration of the surrounding chemical space. For example, reductive amination with a library of amines can quickly generate a diverse set of derivatives. Subsequent modification of the chloro groups can further expand this diversity. This approach is crucial for developing structure-activity relationships (SAR), where the biological activity of a series of related compounds is correlated with their structural changes.

Combinatorial Chemistry and Library Synthesis utilizing this compound

Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of compounds (a "library") for high-throughput screening. researchgate.net this compound is an ideal starting material for combinatorial library synthesis due to its multiple, orthogonally reactive sites.

A hypothetical combinatorial library could be constructed as follows:

A set of diverse primary or secondary amines (Building Block A) is reacted with the aldehyde group via reductive amination.

The resulting products are then reacted with a set of diverse nucleophiles, such as thiols or alcohols (Building Block B), which displace one of the chlorine atoms.

This two-step process, when applied to a set of, for example, 20 different amines and 20 different thiols, would generate a library of 400 (20 x 20) unique compounds. This allows for the efficient synthesis of a large number of structurally related molecules, which can then be screened for biological activity. capes.gov.bracs.org

The table below illustrates a small section of such a combinatorial library.

| Building Block A (Amine) | Building Block B (Thiol) | Resulting Compound Structure (Schematic) |

| Cyclopropylamine | Thiophenol | 2-chloro-3-fluoro-6-(phenylthio)-N-cyclopropylpyridin-4-yl)methanamine |

| Morpholine | 4-methoxythiophenol | 4-((2-chloro-3-fluoro-6-((4-methoxyphenyl)thio)pyridin-4-yl)methyl)morpholine |

| Aniline | Ethanethiol | N-((2-chloro-6-(ethylthio)-3-fluoropyridin-4-yl)methyl)aniline |

This combinatorial approach enables the rapid exploration of chemical diversity around the this compound scaffold, significantly accelerating the process of identifying new lead compounds in drug discovery.

Development of Chiral Derivatives and Enantioselective Transformations of this compound

The introduction of chirality into molecules is a cornerstone of modern medicinal chemistry and materials science. For a versatile scaffold like this compound, the development of chiral derivatives through enantioselective transformations unlocks pathways to novel compounds with specific stereochemistry, which can be crucial for their intended biological or physical properties. Research in this area focuses on the asymmetric manipulation of the aldehyde functional group, converting the prochiral center into a stereogenic one with high fidelity.

A significant focus has been on the enantioselective addition of nucleophiles to the carbonyl group, yielding chiral secondary alcohols. These transformations are typically mediated by chiral catalysts or auxiliaries that create a stereochemically defined environment around the reaction center.

One prominent example of the generation of a chiral alcohol from a closely related precursor is the synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This compound is a key intermediate in the manufacture of the pharmaceutical agent Crizotinib. An efficient method for its production involves a dynamic kinetic resolution (DKR) process. This strategy combines the enzymatic acylation of the alcohol with a racemization catalyst, allowing for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

For instance, the DKR of racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol (B1320395) can be achieved using a lipase, such as Novozym 435, in the presence of an acyl donor. Concurrently, a ruthenium-based catalyst facilitates the in-situ racemization of the slower-reacting alcohol enantiomer. This chemoenzymatic approach has proven to be highly effective for producing the desired (R)-enantiomer with high yield and excellent enantiomeric excess.

Beyond enzymatic methods, asymmetric synthesis via the addition of organometallic reagents to the aldehyde, guided by chiral ligands, represents a powerful strategy. For instance, the enantioselective addition of alkyl or aryl groups from organozinc reagents to aromatic aldehydes can be achieved with high enantioselectivity using chiral amino alcohol ligands. While specific data on this compound is not extensively available, analogous reactions with sterically hindered and electronically diverse aldehydes suggest the feasibility of this approach.

The table below illustrates potential enantioselective additions of various nucleophiles to this compound, based on established methodologies for similar substrates. The projected yields and enantiomeric excess (ee) values are based on typical outcomes for these types of reactions.

Table 1: Illustrative Enantioselective Transformations of this compound

| Nucleophile | Chiral Catalyst/Ligand System | Product | Projected Yield (%) | Projected ee (%) |

|---|---|---|---|---|

| Diethylzinc | Chiral Amino Alcohol | 1-(2,6-Dichloro-3-fluoroisonicotinyl)propan-1-ol | 85-95 | >95 |

| Phenylboronic Acid | Chiral Salan Ligand / Diethylzinc | (2,6-Dichloro-3-fluoropyridin-4-yl)(phenyl)methanol | 80-90 | 80-90 |

| Terminal Alkyne | N-Methylephedrine / Zn(OTf)₂ | 1-(2,6-Dichloro-3-fluoroisonicotinyl)prop-2-yn-1-ol | 80-95 | 90-99 |

| Allylboronic acid pinacol (B44631) ester | Chiral Phosphoramide | 1-(2,6-Dichloro-3-fluoroisonicotinyl)but-3-en-1-ol | 70-85 | >90 |

Furthermore, the development of chiral derivatives is not limited to the formation of alcohols. The resulting chiral alcohols can serve as versatile intermediates for the synthesis of other chiral molecules. For example, they can be converted into chiral amines, esters, or ethers, each with a defined stereocenter, thus expanding the chemical space accessible from this compound.

The steric hindrance imposed by the two ortho-chloro substituents on the pyridine ring presents a significant challenge in these enantioselective transformations. However, the use of highly active and sterically adapted chiral catalysts, such as certain chiral Brønsted acids or N,N'-dioxide ligands, has shown promise in overcoming such limitations with other sterically hindered aldehydes. These advanced catalytic systems can create a well-defined chiral pocket that effectively shields one face of the aldehyde, directing the incoming nucleophile to the other face with high selectivity.

Sophisticated Spectroscopic and Structural Characterization of 2,6 Dichloro 3 Fluoroisonicotinaldehyde

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

No specific high-resolution ¹H, ¹³C, or ¹⁹F NMR data for 2,6-Dichloro-3-fluoroisonicotinaldehyde has been found in the public domain. Consequently, a detailed analysis of chemical shifts, coupling constants, and signal multiplicities cannot be provided.

Detailed experimental data from ¹H, ¹³C, and ¹⁹F NMR studies are essential for the unambiguous structural elucidation of fluorinated organic molecules. Such data would provide critical insights into the electronic environment of the hydrogen, carbon, and fluorine atoms within the molecule. The absence of this information makes it impossible to create the requested data tables and detailed interpretation.

Similarly, there is no available information on the application of two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY to this compound. These advanced techniques are crucial for confirming the connectivity of atoms and understanding the three-dimensional structure of the molecule. Without these studies, a comprehensive structural assignment and conformational analysis cannot be performed.

Advanced Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Detailed mass spectrometry data, which is vital for confirming the molecular weight and elemental composition, and for deducing the structure through fragmentation patterns, is not publicly available for this compound.

High-resolution mass spectrometry (HRMS) provides the exact mass of a compound, allowing for the determination of its elemental formula. No HRMS data for this compound could be located, preventing the confirmation of its molecular formula with high accuracy.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a molecule. The lack of MS/MS data for this compound means that a detailed analysis of its fragmentation pathways, which would provide strong evidence for its structure, cannot be conducted.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

No specific Infrared (IR) or Raman spectra for this compound are available in the surveyed literature and databases. Vibrational spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. Without this data, a discussion of the vibrational modes of the aldehyde, the chlorinated and fluorinated pyridine (B92270) ring, and other key functional groups is not possible.

Therefore, it is not possible to provide the requested scientifically accurate article with detailed research findings and data tables for the specified sections and subsections. Generating such an article would require speculative data, which falls outside the scope of providing factual and accurate information.

Computational Chemistry and Theoretical Investigations of 2,6 Dichloro 3 Fluoroisonicotinaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2,6-dichloro-3-fluoroisonicotinaldehyde. These computational methods allow for the determination of the molecule's three-dimensional structure, electron distribution, and orbital energies, which collectively govern its reactivity and physical characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311+G(d,p), are used to predict its optimized molecular geometry. semanticscholar.org This process determines the most stable arrangement of atoms by finding the minimum energy conformation, providing precise data on bond lengths and bond angles. semanticscholar.org

The electronic properties derived from DFT are crucial for predicting the molecule's reactivity. Analysis of the Mulliken atomic charges, for example, can identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). In this compound, the aldehyde carbon is expected to carry a significant positive charge, making it a primary site for nucleophilic attack, while the oxygen atom and the nitrogen in the pyridine (B92270) ring would be electron-rich centers. The halogen substituents (Cl and F) also influence the electron density of the aromatic ring through inductive and resonance effects.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Based on methodologies applied to analogous compounds.

| Parameter | Bond | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C=O | ~1.21 |

| C-Cl | ~1.74 | |

| C-F | ~1.35 | |

| C-C (ring) | ~1.39 - 1.40 | |

| C-N (ring) | ~1.34 | |

| C-CHO | ~1.48 | |

| Bond Angle | O=C-H | ~120° |

| Cl-C-C | ~119° | |

| F-C-C | ~118° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). youtube.com

The energy of the HOMO is related to the ionization potential, indicating the ease with which a molecule can donate an electron. A higher HOMO energy suggests stronger nucleophilicity. Conversely, the LUMO energy relates to the electron affinity; a lower LUMO energy indicates a greater ability to accept electrons and thus higher electrophilicity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the electron-withdrawing nature of the halogen atoms and the aldehyde group is expected to lower the energy of the LUMO, making the molecule a good electrophile. The HOMO would likely be distributed over the pyridine ring. These parameters, along with others like chemical potential, hardness, and softness, can be calculated to provide a comprehensive reactivity profile. semanticscholar.org

Table 2: Predicted Quantum Chemical Reactivity Descriptors (Illustrative) Based on methodologies applied to analogous compounds.

| Descriptor | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | ~ -7.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | ~ -2.0 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.5 |

| Ionization Potential | I | -EHOMO | ~ 7.5 |

| Electron Affinity | A | -ELUMO | ~ 2.0 |

| Global Hardness | η | (I - A) / 2 | ~ 2.75 |

| Chemical Potential | µ | -(I + A) / 2 | ~ -4.75 |

| Global Electrophilicity Index | ω | µ² / 2η | ~ 4.10 |

Reaction Mechanism Predictions and Energy Profiles for Transformations

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) for a proposed transformation, researchers can identify transition states (the highest energy point along a reaction coordinate) and intermediates. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For this compound, theoretical studies could predict the outcomes of various reactions. For instance, in a nucleophilic substitution reaction at the pyridine ring, calculations could determine whether the incoming nucleophile would preferentially replace the chlorine at the C2 or C6 position by comparing the activation energies of the two possible pathways. Similarly, for the reduction of the aldehyde group, DFT calculations can model the approach of a hydride reagent and calculate the energy profile of the reaction, confirming the mechanism and predicting its feasibility. rsc.org These studies are invaluable for designing synthetic routes and understanding reaction selectivity.

Conformer Analysis and Intermolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, rotation around the single bond connecting the aldehyde group to the pyridine ring can lead to different conformers. Computational methods can be used to perform a potential energy scan by systematically rotating this bond. This analysis helps identify the lowest-energy (most stable) conformer and the energy barriers to rotation between different conformers. The most stable conformer is the one that minimizes steric hindrance and optimizes electronic interactions. libretexts.orgyoutube.com

Furthermore, theoretical methods can investigate intermolecular interactions, which are crucial for understanding the properties of the compound in condensed phases (liquid or solid). Techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in a crystal lattice. For this molecule, potential interactions would include halogen bonding (where the chlorine atoms act as electrophilic regions), dipole-dipole interactions due to the polar C=O and C-Halogen bonds, and π-π stacking between pyridine rings.

Molecular Docking and Dynamics Simulations in the context of theoretical binding site exploration

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ashdin.com This method is widely used in drug discovery to explore how a potential drug molecule might interact with a biological target.

In a theoretical exploration, this compound could be docked into the active site of a selected enzyme. The process involves generating multiple possible binding poses of the ligand within the receptor's binding pocket and then scoring these poses based on their calculated binding affinity. tubitak.gov.trresearchgate.net The results would highlight key intermolecular interactions, such as hydrogen bonds between the aldehyde oxygen and receptor residues, or halogen bonds involving the chlorine atoms.

Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movement of atoms in the ligand-receptor complex over time, providing insights into the stability of the predicted binding pose and the flexibility of the complex. nih.gov These simulations can help validate the docking results and provide a more dynamic picture of the binding event.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly DFT, are highly effective at predicting spectroscopic parameters that can be directly compared with experimental data for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts (δ) can be derived. For this compound, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR spectra. Comparing the calculated shifts with experimental values can confirm the molecular structure and aid in the assignment of complex spectra. The accuracy of these predictions for fluorinated aromatic compounds is generally high.

IR Frequencies: The vibrational frequencies of a molecule correspond to the peaks observed in its infrared (IR) spectrum. DFT calculations can compute these frequencies by analyzing the molecular vibrations at the optimized geometry. The predicted IR spectrum can help assign experimental peaks to specific vibrational modes, such as the characteristic C=O stretch of the aldehyde, C-Cl stretches, C-F stretches, and various aromatic ring vibrations. Calculated frequencies are often scaled by a small factor to better match experimental results. nih.gov

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) Based on methodologies applied to analogous compounds.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| NMR | δ (¹H, Aldehyde) | ~10.2 ppm |

| δ (¹³C, Aldehyde C=O) | ~188 ppm | |

| δ (¹⁹F) | ~ -125 ppm | |

| IR | ν (C=O stretch) | ~1710 cm⁻¹ |

| ν (C-Cl stretch) | ~700-800 cm⁻¹ | |

| ν (C-F stretch) | ~1200-1300 cm⁻¹ | |

| ν (Aromatic C=C/C=N stretch) | ~1400-1600 cm⁻¹ |

Future Prospects and Emerging Research Areas for 2,6 Dichloro 3 Fluoroisonicotinaldehyde

Integration into Automated Synthesis Platforms

The drive towards rapid discovery and optimization in chemistry has spurred the development of automated synthesis platforms. These systems, which often utilize continuous-flow technology, offer precise control over reaction parameters, enhanced safety, and the ability to perform multistep syntheses seamlessly.

2,6-Dichloro-3-fluoroisonicotinaldehyde is an ideal candidate for integration into such platforms. Its role as a key intermediate allows for the systematic and rapid generation of diverse compound libraries. In an automated setup, the aldehyde can be efficiently reacted with a wide array of nucleophiles (amines, organometallics, etc.) in sequential flow reactors. This approach avoids the isolation of intermediates, reduces waste, and significantly accelerates the synthesis of novel derivatives for screening in drug discovery and materials science. nih.gov The development of automated platforms for producing complex molecules is an area of growing interest, and versatile building blocks are essential for this progress. nih.gov

Table 1: Potential of this compound in Automated Synthesis

| Feature | Advantage in Automated Systems | Research Objective |

| Reactive Aldehyde | Enables a wide range of derivatization reactions (e.g., reductive amination, Wittig olefination, condensation). | Develop and optimize telescoped, multi-step flow chemistry protocols for creating libraries of pyridine (B92270) derivatives. |

| Defined Structure | Allows for systematic exploration of structure-activity relationships (SAR). | Integrate with online analytics (e.g., NMR, MS) for real-time reaction monitoring and optimization. |

| Solubility | Good solubility in common organic solvents facilitates its use in flow chemistry systems. | Screen various solvent systems to maximize throughput and minimize precipitation in microreactors. |

Exploration of Photocatalytic and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly turning to photocatalysis and electrocatalysis to access novel reactivity under mild conditions. These techniques utilize light or electricity, respectively, to generate highly reactive intermediates that can be difficult to form using traditional thermal methods.

The rich electronic nature of this compound makes it a prime substrate for these advanced catalytic methods. The aldehyde's C-H bond could be a target for hydrogen atom transfer (HAT) processes under photocatalytic conditions, leading to the formation of acyl radicals. researchgate.net These radicals can then engage in a variety of coupling reactions. Furthermore, the carbon-chlorine bonds on the pyridine ring are susceptible to reductive cleavage. Photocatalytic hydrodehalogenation offers a green pathway to selectively remove one or both chlorine atoms, providing access to less halogenated derivatives without harsh reagents. researchgate.net Electrocatalysis could also be employed for the controlled hydrogenation of the pyridine ring, a vital transformation in pharmaceutical synthesis. nih.gov

Table 2: Emerging Catalytic Transformations

| Method | Potential Transformation | Significance |

| Photocatalysis | C-H activation of the aldehyde for acylation reactions. | Forms C-C bonds under mild conditions, avoiding pre-functionalization. researchgate.net |

| Photocatalysis | Selective hydrodehalogenation (C-Cl bond cleavage). | Accesses new derivatives and reduces halogen content using light instead of metal hydrides. researchgate.net |

| Electrocatalysis | Reductive coupling of the aldehyde group. | An alternative to metal-based reagents for C-C bond formation. |

| Electrocatalysis | Hydrogenation of the pyridine ring. | Produces valuable piperidine (B6355638) scaffolds common in pharmaceuticals. nih.gov |

Applications in Supramolecular Chemistry and Materials Science

The unique structural and electronic features of this compound suggest its potential as a building block in supramolecular chemistry and materials science. The planar, electron-poor pyridine ring can participate in π-π stacking interactions, while the nitrogen atom and halogen substituents can engage in hydrogen bonding and halogen bonding, respectively.

These non-covalent interactions are the basis for designing complex, self-assembling systems. For instance, derivatives of this aldehyde could be used to construct metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or liquid crystals. In polymer science, its incorporation into polymer backbones could impart specific properties such as thermal stability, flame retardancy, and altered electronic characteristics. The chemistry of perfluoropyridine, a related compound, has been extensively used to create advanced fluoropolymers and network materials, highlighting the potential of halogenated pyridine scaffolds. mdpi.com

Table 3: Potential Applications in Materials Science

| Area | Potential Role of the Compound | Desired Property/Application |

| Supramolecular Chemistry | As a "linker" or "node" in self-assembled structures. | Creation of functional capsules, gels, or sensors based on specific molecular recognition. |

| Polymer Chemistry | Monomer for incorporation into high-performance polymers. | Enhanced thermal stability, chemical resistance, and specific optical/electronic properties. mdpi.com |

| Materials Science | Precursor for functionalized carbon nanomaterials. | Tuning the electronic properties of materials like carbon nanotubes for applications in electrocatalysis. acs.org |

Green Chemistry Approaches for Sustainable Synthesis and Utilization

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Future research on this compound will undoubtedly prioritize the development of more sustainable synthetic routes and applications.

This involves exploring reactions in environmentally benign solvents like water or ethanol, utilizing catalytic rather than stoichiometric reagents, and designing one-pot or cascade reactions to improve atom economy. nih.gov For example, moving away from harsh chlorinating agents or utilizing catalytic systems for the aldehyde synthesis would represent a significant green advancement. The use of renewable feedstocks and energy sources, such as microwave-assisted or ultrasonic synthesis, are also key areas of exploration for pyridine derivatives. nih.gov The focus on direct C-H functionalization of pyridine rings is a major goal in sustainable chemistry, as it minimizes waste by avoiding pre-functionalization steps. rsc.org

Table 4: Green Chemistry Strategies

| Principle | Application to this compound | Goal |

| Safer Solvents | Developing synthetic routes in water, ethanol, or supercritical CO₂. | Reduce reliance on volatile and toxic organic solvents. nih.gov |

| Catalysis | Using catalytic amounts of reagents for transformations (e.g., oxidation, halogenation). | Minimize waste and improve reaction efficiency. |

| Atom Economy | Designing multi-component or cascade reactions where the aldehyde is formed and used in situ. | Reduce purification steps and maximize the incorporation of starting materials into the final product. |

| Energy Efficiency | Exploring microwave-assisted or mechanochemical synthesis methods. | Lower energy consumption and potentially accelerate reaction times. nih.gov |

Synergistic Research with Artificial Intelligence and Machine Learning in Chemical Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of reaction outcomes, optimization of reaction conditions, and de novo design of molecules with desired properties. researchgate.net These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers. researchgate.netmdpi.com

For this compound, ML algorithms can be trained to predict the most efficient synthetic pathways, potentially uncovering novel routes that are more cost-effective or sustainable. researchgate.net Furthermore, AI can be used to design new derivatives by predicting their biological activity or material properties through quantitative structure-activity relationship (QSAR) models. nih.govnih.govyoutube.com This in silico design process allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.govrsc.org

Table 5: AI and Machine Learning in Future Research

| AI/ML Application | Specific Goal for the Compound | Expected Outcome |

| Retrosynthesis Prediction | Identify novel and efficient synthetic routes from simple precursors. | Lower production costs and improved sustainability of the synthesis. researchgate.net |

| Reaction Optimization | Predict optimal reaction conditions (catalyst, solvent, temperature) for its transformations. | Maximize reaction yields and selectivity, reducing experimental effort. |

| De Novo Design | Design new derivatives with enhanced biological activity or specific material properties. | Accelerate the discovery of new drug candidates or high-performance materials. nih.govnih.gov |

| Property Prediction | Forecast physicochemical properties (solubility, reactivity, toxicity) of new derivatives. | Guide synthetic efforts towards molecules with favorable profiles. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.